molecular formula C11H14Cl2N2O2 B134144 N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide CAS No. 344443-16-9

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Cat. No.: B134144
CAS No.: 344443-16-9
M. Wt: 277.14 g/mol
InChI Key: IYGPXILYSHJRMS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminoethyl group and a dichlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide typically involves the reaction of 2,6-dichlorophenol with a suitable propanamide derivative. The aminoethyl group can be introduced through nucleophilic substitution reactions. Common reagents used in the synthesis include:

  • 2,6-Dichlorophenol
  • Propanamide derivatives
  • Aminoethyl halides or amines

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(2-Aminoethyl)-2-(2,6-dibromophenoxy)propanamide
  • N-(2-Aminoethyl)-2-(2,6-difluorophenoxy)propanamide

Uniqueness

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-7(11(16)15-6-5-14)17-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPXILYSHJRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524944
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344443-16-9
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344443169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl-2-(2,6-dichlorophenoxy)) propanamide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE
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Synthesis routes and methods I

Procedure details

42.0 g (=0.160 mols) of (+)-2-(2,6-dichlorophenoxy)-propionic acid ethylester are stirred for 6 hours at room temperature with 194.0 g (=3.228 mols) of 1,2-diaminoethane and, after working up, produce 34.0 g of (+)-2-(2,6-dichlorophenoxy)-propionic acid-N-(2-aminoethyl)amide, C11H14Cl2N2O2 [277.2] as a high viscosity oil, [α]D20 =+5.6° (c=1/ethanol).
[Compound]
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C11H14Cl2N2O2
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42 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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